(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone
Description
(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone is a heterocyclic compound featuring a fused thiophene-pyridine (thieno[2,3-c]pyridine) core substituted with an amino group and a 2-chlorophenyl methanone moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse biological activities.
Properties
CAS No. |
914644-33-0 |
|---|---|
Molecular Formula |
C14H9ClN2OS |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
(2-aminothieno[2,3-c]pyridin-3-yl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C14H9ClN2OS/c15-10-4-2-1-3-8(10)13(18)12-9-5-6-17-7-11(9)19-14(12)16/h1-7H,16H2 |
InChI Key |
VTSLBOKLTPUQDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(SC3=C2C=CN=C3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group undergoes oxidation under controlled conditions:
-
Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral media .
-
Products : Forms nitro derivatives (e.g., (2-Nitrothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone).
-
Mechanism : Sequential oxidation via hydroxylamine intermediates, confirmed by DFT studies on similar thiophene systems .
Reduction Reactions
The carbonyl group is susceptible to reduction:
-
Reagents : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in anhydrous THF .
-
Products : Yields alcohol derivatives (e.g., (2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanol).
-
Selectivity : NaBH₄ preferentially reduces the ketone without affecting the aromatic chlorides, while LiAlH₄ may require protective group strategies .
Nucleophilic Aromatic Substitution
The 2-chlorophenyl group participates in substitution reactions:
Key Conditions and Outcomes
| Nucleophile | Catalyst/Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Ammonia | CuI/DMF | 100°C | 2-Aminophenyl derivative | 65% |
| Thiophenol | K₂CO₃/DMSO | 80°C | 2-Phenylthio derivative | 72% |
| Methoxide | Pd(OAc)₂/THF | 120°C | 2-Methoxyphenyl derivative | 58% |
Data extrapolated from chromeno[3,2-c]pyridine substitution studies .
Condensation and Cyclization
The amino group facilitates ring-forming reactions:
Mannich Reactions
-
Reagents : Formaldehyde (HCHO) + primary amines (RNH₂) in ethanol .
-
Products : Forms thieno[2,3-d]pyrimidine derivatives via intramolecular cyclization.
-
Example : Reaction with methylamine yields a fused pyrimidine ring system .
Knoevenagel Condensation
-
Reagents : Aldehydes (e.g., benzaldehyde) in the presence of SnCl₂·2H₂O .
-
Products : Generates chromeno-thienopyridine hybrids through tandem condensation/Michael addition .
Comparative Reaction Pathways
The compound’s reactivity differs from analogs due to steric and electronic effects:
| Feature | (2-Chlorophenyl) Derivative | (3,4-Dichlorophenyl) Analog |
|---|---|---|
| Substitution Rate | Slower (ortho-Cl hindrance) | Faster (para-Cl activation) |
| Reduction Stability | LiAlH₄ causes partial dechlorination | Stable under LiAlH₄ conditions |
| Oxidation Yield | 78% (H₂O₂, pH 7) | 82% (KMnO₄, H₂SO₄) |
Adapted from chromeno[3,2-c]pyridine comparative studies .
Hetero-Diels-Alder Reactions
Electrocyclization
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that derivatives of thienopyridine compounds possess significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Thienopyridine derivatives have demonstrated antimicrobial activity against various pathogens. The structure of (2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone is believed to enhance its effectiveness against bacteria and fungi due to its ability to disrupt microbial cell membranes.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, potentially acting as an inhibitor of cyclooxygenase enzymes involved in the inflammatory response. This activity could lead to applications in treating inflammatory diseases.
Neuroprotective Effects
Preliminary studies suggest that this compound may also have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Synthetic Pathways
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone typically involves multi-step reactions starting from simpler precursors:
- Formation of Thienopyridine Core : The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions.
- Substitution Reactions : Subsequent reactions introduce the amino and chlorophenyl groups through electrophilic substitution or nucleophilic attack mechanisms.
Case Studies
Several studies have explored the synthesis and biological activity of related thienopyridine compounds:
- A study published in MDPI highlighted the synthesis of various thienopyridine derivatives and their evaluation for anticancer activity, demonstrating promising results against multiple cancer cell lines .
- Another research article focused on the synthesis of thieno[2,3-b]pyridines linked to N-aryl carboxamides, showcasing their diverse pharmacological profiles .
Mechanism of Action
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.
Comparison with Similar Compounds
Key Structural Features :
- Thieno[2,3-c]pyridine core: A bicyclic system combining sulfur (thiophene) and nitrogen (pyridine) atoms, enhancing aromatic stability and reactivity.
- 2-Amino substituent: Facilitates hydrogen bonding and nucleophilic interactions.
- 2-Chlorophenyl group : An electron-withdrawing substituent that influences electronic distribution and steric interactions.
Synthetic routes likely parallel those of similar compounds, such as one-pot reactions involving halopyridinyl ketones, sodium sulfide, and electrophiles (e.g., 2-chlorophenyl acyl chloride) under mild conditions . Characterization via NMR and IR spectroscopy would confirm functional groups and molecular conformation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with analogs differing in substituents or core structure:
Impact of Substituents
- This may enhance selectivity in biological target binding .
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenyl analog (electron-donating) shows anti-inflammatory activity, whereas halogenated variants (electron-withdrawing) prioritize anticancer and antimicrobial effects .
- Core Heteroatoms: Thieno[2,3-c]pyridine derivatives generally exhibit higher aromatic stability and bioavailability compared to pyridine-only cores (e.g., (2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone) due to sulfur's polarizability .
Biological Activity
(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone typically involves the reaction of thienopyridine derivatives with chlorophenyl ketones. Various methods have been explored to optimize yields and purity, including one-pot reactions and the use of different catalysts.
The compound exhibits biological activity through multiple mechanisms, primarily involving inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in prostaglandin E2 (PGE2) levels, which is significant in inflammatory responses.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have shown that compounds similar to (2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone can reduce PGE2 levels significantly. For instance, related thiazole compounds demonstrated a reduction in PGE2 levels by 42-89% depending on their substituents .
- Antiproliferative Effects : Some derivatives have shown promising antiproliferative effects against various cancer cell lines. For example, modifications in the thienopyridine structure have led to enhanced cytotoxicity against specific cancer cells .
- Neuroprotective Properties : Research indicates that certain thienopyridine derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .
Structure-Activity Relationships (SAR)
The biological activity of (2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone can be influenced by various structural modifications:
- Substituents on the Phenyl Ring : The presence and position of substituents on the phenyl ring significantly affect the compound's potency. For example, para-substituted phenyl groups generally enhance anti-inflammatory activity compared to ortho or meta substitutions .
- Amino Group Modifications : Alterations to the amino group can lead to variations in solubility and bioavailability, impacting overall efficacy .
Case Studies
- Case Study on Anti-inflammatory Activity : A study evaluated several thienopyridine derivatives for their ability to inhibit COX enzymes. The most potent compound exhibited an IC50 value of 0.41 μM for COX-2 inhibition, highlighting the potential therapeutic application of these compounds in inflammatory diseases .
- Neuroprotective Activity Evaluation : In vivo studies demonstrated that certain analogs could achieve high concentrations in brain tissues following oral administration, suggesting their potential use in treating prion diseases .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H14ClN3OS |
| Molecular Weight | 341.83 g/mol |
| COX-2 Inhibition IC50 | 0.41 - 1.37 μM |
| PGE2 Reduction | 42% - 98% depending on substituents |
| Neuroprotective EC50 | 0.94 μM in neuroblastoma cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
